molecular formula C6H2F4 B1583067 1,2,3,5-Tetrafluorobenzene CAS No. 2367-82-0

1,2,3,5-Tetrafluorobenzene

Cat. No. B1583067
CAS RN: 2367-82-0
M. Wt: 150.07 g/mol
InChI Key: UHHYOKRQTQBKSB-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrafluorobenzene is a chemical compound with the molecular formula C6H2F4 . It is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials .


Synthesis Analysis

The synthesis of 1,2,3,5-Tetrafluorobenzene involves a multi-step reaction with 2 steps. The first step involves H2SiEt2 and tetrabutylammonium triphenyldifluorosilicate in benzene-d6 and tetrahydrofuran under an inert atmosphere at 80°C for 40 hours in a sealed tube. The second step is similar but conducted at 60°C .


Molecular Structure Analysis

The molecular structure of 1,2,3,5-Tetrafluorobenzene consists of a benzene ring with four fluorine atoms attached at the 1, 2, 3, and 5 positions . The average mass of the molecule is 150.074 Da .


Chemical Reactions Analysis

1,2,3,5-Tetrafluorobenzene has been studied for its potential to react with DNA in the presence of hydrogen fluoride and form cationic polymerization products . It also reacts with DNA in the presence of a hydroxyl group or steric interactions .


Physical And Chemical Properties Analysis

1,2,3,5-Tetrafluorobenzene has a melting point of -48°C and a boiling point of 83°C. It has a density of 1.393 g/mL at 25°C . It also has a vapor pressure of 82.4±0.1 mmHg at 25°C and an enthalpy of vaporization of 31.1±3.0 kJ/mol .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

1,2,3,5-Tetrafluorobenzene exhibits a layered monoclinic structure characterized by bifurcated C–H⋯F–C interactions and short F⋯F separations, contributing to its unique packing properties in crystal engineering. This structure is distinct from alternative structures adopted by related compounds due to the improbability of C–F⋯π interactions in this molecule, highlighting the role of weak intermolecular interactions in predominantly non-polar compounds (Thakur et al., 2010).

Microwave Spectroscopy and Molecular Properties

The microwave spectrum of 1,2,3,5-tetrafluorobenzene has been studied, revealing its asymmetric nature and specific dipole moment. This research aids in understanding the molecular structure and electronic properties of the compound (Sharma & Doraiswamy, 1977).

Aromatic C–H⋯X Hydrogen Bonds

Research on 1,2,4,5-tetrafluorobenzene clusters using infrared spectroscopy and ab initio calculations highlights the formation of aromatic C–H⋯X hydrogen bonds. This study provides insights into the intermolecular interactions and structural properties of fluorinated aromatic compounds (Venkatesan et al., 2005).

Heat Capacities and Thermodynamic Properties

The heat capacities and entropies of various tetrafluorobenzenes, including 1,2,3,5-tetrafluorobenzene, have been measured, providing valuable data for understanding their thermodynamic properties (Andon & Martin, 1973).

Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetrafluorobenzene has been explored through electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry in the benzene ring, which is crucial for understanding its chemical reactivity and interactions (Schei et al., 1984).

Synthesis of Polyfluorinated Organic Compounds

1,4-Diiodo-2,3,5,6-tetrafluorobenzene (DITFB), derived from tetrafluorobenzene, is a significant polyfluorinated building block in organic synthesis. Its selective chemical transformations are crucial for developing reliable methodologies in the synthesis of polyfluorinated compounds (Sapegin & Krasavin, 2018).

Safety And Hazards

1,2,3,5-Tetrafluorobenzene is classified as a highly flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2,3,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHYOKRQTQBKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178340
Record name 1,2,3,5-Tetrafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetrafluorobenzene

CAS RN

2367-82-0
Record name 1,2,3,5-Tetrafluorobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrafluorobenzene
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Record name 1,2,3,5-Tetrafluorobenzene
Source EPA DSSTox
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Record name 1,2,3,5-tetrafluorobenzene
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Record name 1,2,3,5-TETRAFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
434
Citations
TS Thakur, MT Kirchner, D Bläser, R Boese… - …, 2010 - pubs.rsc.org
The crystal structure of 1,2,3,5-tetrafluorobenzene, 1, has been determined and is compared with those of other polyfluoro-substituted benzenes. Compound 1 has a layered monoclinic …
Number of citations: 112 pubs.rsc.org
GJ Den Otter, C MacLean - Journal of Molecular Structure, 1976 - Elsevier
NMR spectra of partially oriented 1,2,3,5-tetrafluorobenzene, pentafluorobenzene and hexafluorobenzene have been measured in various liquid crystals in order to investigate the …
Number of citations: 11 www.sciencedirect.com
VV Komarov, TV Mezhenkova, VM Karpov… - Journal of Fluorine …, 2023 - Elsevier
The interaction of perfluoropropylbenzene with 1,2,3,4-tetrafluorobenzene or 1,2,4,5-tetrafluorobenzene in an SbF 5 medium at rt yields corresponding 1-(tetrafluorophenyl)perfluoro-1-…
Number of citations: 0 www.sciencedirect.com
GC Finger, DR Dickerson, RH Shiley - Journal of Fluorine Chemistry, 1972 - Elsevier
2,3,4-Tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, 2,4,6-trichlorofluorobenzene, and 2,6-dichloro-1,4-difluorobenzene were fluorinated with potassium fluoride and potassium …
Number of citations: 10 www.sciencedirect.com
TV Mezhenkova, VV Komarov, VM Karpov… - Russian Journal of …, 2021 - Springer
Reaction of Perfluorobenzocyclobutene with Isomeric Tetrafluorobenzenes in an SbF5 Medium | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 3 link.springer.com
GC Finger, FH Reed, RE Oesterling - Journal of the American …, 1951 - ACS Publications
I II III IV vhe nitrosylsulfuric phosphoric acidprocedure. 3, 4 Reduction of the diazonium salt by the usual hypophosphorous acid method6 was unsuccessful until it was discovered that …
Number of citations: 19 pubs.acs.org
HJ Frohn, H Franke, VV Bardin - Zeitschrift für Naturforschung B, 1999 - degruyter.com
An improved synthesis of arylxenon(II) salts is reported. The series of fluoro-containing arylxenon(II) tetrafluoroborates (aryl = C 6 F 5 , 2,3,4,5-C 6 HF 4 , 3,4,5-C 6 H 2 F 3 and 3,5-C 6 H …
Number of citations: 15 www.degruyter.com
D Ambrose, JH Ellender, CHS Sprake… - Journal of the Chemical …, 1975 - pubs.rsc.org
Thermodynamic Properties of Fluorine Compounds Page 1 Thermodynamic Properties of Fluorine Compounds Part 15.l-Vapour Pressures of the Three Tetrafluorobenzenes and 1,3,5-…
Number of citations: 21 pubs.rsc.org
TV Mezhenkova, VV Komarov, VM Karpov… - Journal of Fluorine …, 2020 - Elsevier
The interaction of perfluoroethylbenzene with isomeric tetrafluorobenzenes in the presence of SbF 5 at 25 C, with further treatment of the reaction mixture with HF–pyridine and then with …
Number of citations: 4 www.sciencedirect.com
E Lustig, P Diehl - The Journal of Chemical Physics, 1966 - pubs.aip.org
The nuclear magnetic resonance spectrum ( 1 H and 19 F) of 1,2,3,5‐tetrafluorobenzene is described. All coupling constants are obtained by subspectral analysis applicable to an AA′…
Number of citations: 17 pubs.aip.org

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